(1-Ethyl-1H-indol-7-yl)boronic acid
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Overview
Description
(1-Ethyl-1H-indol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indol-7-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the reaction of lithiated indoles with borates, which takes advantage of ortho-metalation . Another approach involves the use of transition-metal-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound often utilizes scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high functional group tolerance. This method involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(1-Ethyl-1H-indol-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site serines in proteases, thereby inhibiting their activity . The compound can also participate in oxidative and reductive transformations, which are essential for its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of an indole ring.
Indole-3-boronic acid: Similar to (1-Ethyl-1H-indol-7-yl)boronic acid but with a different substitution pattern on the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form stable yet reversible covalent bonds makes it particularly valuable in medicinal chemistry and as a synthetic intermediate .
Biological Activity
(1-Ethyl-1H-indol-7-yl)boronic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
The synthesis of this compound can be achieved through various methods, often involving the reaction of indole derivatives with boronic acid precursors. The ethyl substitution on the indole ring enhances its lipophilicity, which may influence its interaction with biological targets compared to other boronic acids.
2.1 Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with an IC50 value of 0.14 µg/mL in DPPH assays, indicating its potential as a natural antioxidant . This activity suggests possible applications in food preservation and cosmetic formulations.
2.2 Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated a high cytotoxic effect on the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL . This suggests potential use in cancer therapeutics, particularly in targeting estrogen receptor-positive breast cancers.
2.3 Enzyme Inhibition
This compound has shown promising results in enzyme inhibition assays:
- Butyrylcholinesterase : IC50 = 3.12 µg/mL
- Antiurease : IC50 = 1.10 µg/mL
- Antithyrosinase : IC50 = 11.52 µg/mL
These results indicate its potential utility in treating conditions related to cholinergic dysfunction and skin hyperpigmentation .
2.4 Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Escherichia coli with effective concentrations around 6.50 mg/mL . This suggests potential applications in developing antibacterial agents for pharmaceutical or cosmetic use.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
3.1 Interaction with Kinases
As a boronic acid derivative, it may inhibit certain kinases involved in cell signaling pathways that regulate growth and proliferation, similar to other indole-based compounds that have shown efficacy as tyrosine kinase inhibitors.
3.2 Modulation of Apoptosis
Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation pathways, enhancing their potential as anticancer agents .
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Similarity | Key Features |
---|---|---|
(1-Tosyl-1H-indole)boronic acid | 0.76 | Contains a tosyl group enhancing solubility |
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid | 0.75 | Features a methoxycarbonyl group influencing activity |
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 0.68 | Contains pyrrolidine sulfonamide affecting properties |
(4-(Morpholinosulfonyl)phenyl)boronic acid | 0.65 | Morpholine ring adds unique steric properties |
This table highlights how the ethyl substitution on the indole ring in this compound may enhance its biological interactions compared to other boronic acids.
5. Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives, including this compound:
Case Study 1: Antioxidant and Cytotoxic Properties
A study demonstrated that this compound exhibited dominant antioxidant activity while maintaining low toxicity towards healthy cells but high cytotoxicity against cancer cells . This duality indicates its potential for therapeutic applications where selective targeting is crucial.
Case Study 2: Enzyme Inhibition Profiles
Research highlighted its enzyme inhibition capabilities, particularly against cholinesterases and urease, suggesting applicability in neurodegenerative diseases and metabolic disorders .
Properties
Molecular Formula |
C10H12BNO2 |
---|---|
Molecular Weight |
189.02 g/mol |
IUPAC Name |
(1-ethylindol-7-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-7-6-8-4-3-5-9(10(8)12)11(13)14/h3-7,13-14H,2H2,1H3 |
InChI Key |
OZVFDROJAAEWBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2CC)(O)O |
Origin of Product |
United States |
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